molecular formula C9H17BrO4S B14419827 6-Bromo-6-(propane-1-sulfonyl)hexanoic acid CAS No. 85058-05-5

6-Bromo-6-(propane-1-sulfonyl)hexanoic acid

Cat. No.: B14419827
CAS No.: 85058-05-5
M. Wt: 301.20 g/mol
InChI Key: GXSTVJVWPBOZEQ-UHFFFAOYSA-N
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Description

6-Bromo-6-(propane-1-sulfonyl)hexanoic acid is an organobromine compound with the molecular formula C9H17BrO4S. This compound is characterized by the presence of a bromine atom and a propane-1-sulfonyl group attached to a hexanoic acid backbone. It is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-6-(propane-1-sulfonyl)hexanoic acid typically involves the bromination of hexanoic acid followed by the introduction of the propane-1-sulfonyl group. One common method involves the reaction of hexanoic acid with bromine in the presence of a suitable catalyst to form 6-bromohexanoic acid. This intermediate is then reacted with propane-1-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-6-(propane-1-sulfonyl)hexanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted hexanoic acids, while oxidation and reduction reactions can modify the functional groups present in the molecule.

Scientific Research Applications

6-Bromo-6-(propane-1-sulfonyl)hexanoic acid has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development and as a building block for pharmaceuticals.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-6-(propane-1-sulfonyl)hexanoic acid involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group can participate in various chemical interactions, such as forming covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or modification of protein function, which is useful in biological and medicinal research.

Comparison with Similar Compounds

Similar Compounds

    6-Bromohexanoic Acid: Similar in structure but lacks the propane-1-sulfonyl group.

    6-Bromocaproic Acid: Another name for 6-bromohexanoic acid.

    6-Bromo-n-caproic Acid: Yet another synonym for 6-bromohexanoic acid.

Uniqueness

6-Bromo-6-(propane-1-sulfonyl)hexanoic acid is unique due to the presence of both a bromine atom and a propane-1-sulfonyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

85058-05-5

Molecular Formula

C9H17BrO4S

Molecular Weight

301.20 g/mol

IUPAC Name

6-bromo-6-propylsulfonylhexanoic acid

InChI

InChI=1S/C9H17BrO4S/c1-2-7-15(13,14)8(10)5-3-4-6-9(11)12/h8H,2-7H2,1H3,(H,11,12)

InChI Key

GXSTVJVWPBOZEQ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C(CCCCC(=O)O)Br

Origin of Product

United States

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